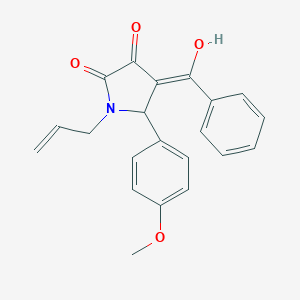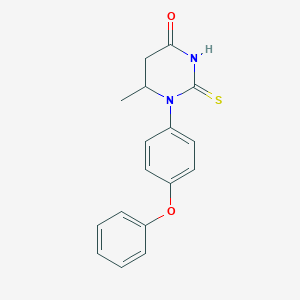![molecular formula C23H18Cl2N2O3S B282625 N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B282625.png)
N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide, also known as BTA-EG6, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BTA-EG6 is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) and has shown promising results in preclinical studies. In
作用机制
N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide binds to the ATP-binding site of EGFR and inhibits its activity. This leads to decreased activation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival. N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide also induces EGFR internalization and degradation, leading to decreased EGFR expression on the cell surface.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including lung, breast, and colon cancer cells. N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide has also been shown to inhibit tumor growth in mouse xenograft models of lung and breast cancer. In addition, N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide has been shown to sensitize cancer cells to radiation therapy and chemotherapy.
实验室实验的优点和局限性
One advantage of N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide is its specificity for EGFR, which makes it a valuable tool for studying EGFR signaling pathways in cancer cells. However, one limitation of N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide is its relatively low potency compared to other EGFR inhibitors, such as erlotinib and gefitinib. This may limit its use in clinical settings.
未来方向
For N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide include improving its potency and selectivity for EGFR, as well as exploring its potential applications in combination with other cancer therapies. N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide may also have potential applications in other fields, such as neuroscience, as EGFR has been implicated in various neurological disorders, including Alzheimer's disease. Additionally, N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide may have potential applications in agriculture, as EGFR has been shown to play a role in plant growth and development.
合成方法
The synthesis of N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide involves several steps. The starting material for the synthesis is 2-amino-6-methoxybenzothiazole, which is reacted with 2-bromo-4-methylphenol to form 4-(2-methyl-4-oxo-4H-benzo[d][1,3]oxazin-6-ylmethoxy)-2-methylphenol. This intermediate is then reacted with 2,4-dichlorophenoxyacetic acid to form N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide.
科学研究应用
N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide has shown promising results in preclinical studies as an EGFR inhibitor. EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth and differentiation. Overexpression of EGFR has been associated with various types of cancers, including lung, breast, and colon cancer. N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide has been shown to inhibit EGFR activation and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells.
属性
分子式 |
C23H18Cl2N2O3S |
|---|---|
分子量 |
473.4 g/mol |
IUPAC 名称 |
N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C23H18Cl2N2O3S/c1-14-10-16(29-13-23-27-19-4-2-3-5-21(19)31-23)7-8-18(14)26-22(28)12-30-20-9-6-15(24)11-17(20)25/h2-11H,12-13H2,1H3,(H,26,28) |
InChI 键 |
WTNNKNUBLRCURZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3S2)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
规范 SMILES |
CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3S2)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-5-phenyl-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B282546.png)
![5-(4-chlorophenyl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282548.png)

![6-(4-Chlorophenyl)-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B282558.png)
![2-methoxy-4-(6-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazin-3-yl)phenol](/img/structure/B282559.png)
![3-Butyl-6-(4-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B282560.png)
![1-(4-chlorophenyl)-4-(1H-naphtho[2,3-d]imidazol-2-yl)-2-pyrrolidinone](/img/structure/B282561.png)

![3-[(2-Carboxyethyl)-3,4-dimethoxyanilino]propanoic acid](/img/structure/B282563.png)
![2-{[1-allyl-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B282566.png)
![2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B282571.png)
![2-{[4-(2-fluorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-hexylacetamide](/img/structure/B282572.png)
![2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-pentylacetamide](/img/structure/B282575.png)